Cas no 1804836-05-2 (3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid)

3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid is a fluorinated pyridine derivative with a multifunctional structure, combining hydroxy, methoxy, and trifluoromethoxy substituents. Its unique chemical framework enhances reactivity and stability, making it valuable for pharmaceutical and agrochemical applications. The presence of the trifluoromethoxy group improves lipophilicity and metabolic resistance, while the acetic acid moiety offers versatility for further derivatization. This compound is particularly useful as an intermediate in synthesizing bioactive molecules, where its electron-withdrawing and steric effects can influence binding affinity and selectivity. Its well-defined structure ensures consistent performance in complex synthetic pathways.
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid structure
1804836-05-2 structure
Product Name:3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
CAS No:1804836-05-2
MF:C9H8F3NO5
MW:267.15873336792
CID:4830370
Update Time:2025-06-28

3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
    • Inchi: 1S/C9H8F3NO5/c1-17-5-2-4(3-6(14)15)13-8(7(5)16)18-9(10,11)12/h2,16H,3H2,1H3,(H,14,15)
    • InChI Key: IXQJTOMMXADTOE-UHFFFAOYSA-N
    • SMILES: FC(OC1=C(C(=CC(CC(=O)O)=N1)OC)O)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 298
  • XLogP3: 1.5
  • Topological Polar Surface Area: 88.9

3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029097685-1g
3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid
1804836-05-2 97%
1g
$1,519.80 2022-04-01

Additional information on 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid

Introduction to 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804836-05-2) and Its Emerging Applications in Chemical Biology

3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid, identified by its CAS number 1804836-05-2, is a structurally complex heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. The presence of multiple functional groups, including hydroxyl, methoxy, and trifluoromethoxy substituents on a pyridine core, endows this molecule with distinct chemical and biological properties that make it a promising candidate for drug discovery and therapeutic intervention.

The compound's molecular structure, characterized by a pyridine ring substituted at the 3-position with a hydroxyl group, the 4-position with a methoxy group, and the 2-position with a trifluoromethoxy group, contributes to its versatility in biological interactions. The trifluoromethoxy group, in particular, is known for its ability to enhance metabolic stability and binding affinity, making it a valuable moiety in the design of bioactive molecules. This structural motif has been extensively studied in the development of kinase inhibitors, anticancer agents, and antimicrobial compounds.

Recent advancements in medicinal chemistry have highlighted the significance of such multifunctional scaffolds in modulating biological pathways. The acetic acid moiety at the 6-position of the pyridine ring further enhances the compound's solubility and bioavailability, facilitating its use in in vitro and in vivo studies. Researchers have leveraged these properties to explore 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid as a lead compound for developing novel therapeutic agents targeting various diseases.

In particular, studies have demonstrated its potential in inhibiting specific enzymes implicated in inflammatory and autoimmune disorders. The hydroxyl and methoxy groups contribute to hydrogen bonding capabilities, enabling interactions with biological targets such as transcription factors and protein kinases. This has led to investigations into its role as an antagonist or modulator of pathways associated with chronic inflammation and neurodegenerative diseases.

The trifluoromethoxy group's electron-withdrawing effect significantly influences the electronic properties of the molecule, affecting both its reactivity and binding affinity. This feature has been exploited in designing molecules with enhanced binding to protein targets, improving their efficacy as drugs. For instance, derivatives of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid have shown promise in preclinical studies as inhibitors of Janus kinases (JAKs), which play a crucial role in cytokine signaling pathways.

Emerging research also suggests that modifications to this scaffold could yield compounds with enhanced selectivity and reduced off-target effects. By strategically altering the substitution patterns or introducing additional functional groups, chemists can fine-tune the biological activity of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid to target specific disease mechanisms more effectively. This adaptability makes it an attractive platform for structure-based drug design initiatives.

The compound's potential extends beyond enzyme inhibition; it has also been explored as a precursor for synthesizing more complex molecules with tailored biological activities. Its structural framework allows for facile derivatization through various chemical reactions, enabling the creation of libraries of compounds for high-throughput screening. Such libraries are instrumental in identifying novel leads with therapeutic potential.

Advances in computational chemistry have further accelerated the discovery process by allowing researchers to predict the biological activity of virtual derivatives of 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid before conducting experimental synthesis. Machine learning models trained on large datasets of known bioactive compounds have demonstrated remarkable accuracy in predicting binding affinities and toxicity profiles, streamlining the drug discovery pipeline.

The integration of experimental data with computational predictions has led to more efficient optimization strategies for this class of compounds. By combining traditional wet chemistry approaches with cutting-edge computational tools, researchers can rapidly identify promising candidates for further development. This synergy between experimental and computational methods has been pivotal in advancing projects involving 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid.

In summary, 3-Hydroxy-4-methoxy-2-(trifluoromethoxy)pyridine-6-acetic acid (CAS No. 1804836-05-2) represents a structurally intriguing molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in future therapeutic innovations.

Recommended suppliers
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent